molecular formula C12H16N2O5S2 B363105 N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide CAS No. 446277-45-8

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B363105
CAS No.: 446277-45-8
M. Wt: 332.4g/mol
InChI Key: VDLLJVXKUITENX-UHFFFAOYSA-N
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Description

N-(4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide is a sulfonamide-functionalized acetamide derivative characterized by a para-substituted phenyl ring bearing an acetamide group and a sulfamoyl moiety linked to a 1,1-dioxidotetrahydrothien-3-yl substituent. The tetrahydrothienyl-dioxide group introduces a sulfone-containing saturated five-membered ring, which enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLLJVXKUITENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Single-Step Synthesis via Sulfonamide Coupling

Procedure:

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in 50 mL anhydrous DMF.

  • Add 3-aminotetrahydrothiophene-1,1-dioxide (1.05 equiv, 10.5 mmol) and TEA (2.0 equiv, 20 mmol) dropwise under nitrogen atmosphere.

  • Stir at 50°C for 12 hours. Monitor reaction completion via thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane 3:1).

  • Quench with ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).

  • Dry organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

Yield: 68–72% after purification.

Two-Step Synthesis from Sulfadiazine

Step 1: Chloroacetylation

  • React sulfadiazine (10 mmol) with chloroacetyl chloride (12 mmol) in DMF (30 mL) at 0°C.

  • Add TEA (15 mmol) and warm to room temperature for 6 hours.

  • Isolate 2-chloro-N-(4-sulfamoylphenyl)acetamide via filtration and recrystallization (ethanol/water).

Step 2: Amine Substitution

  • Reflux the chloro intermediate (10 mmol) with 3-aminotetrahydrothiophene-1,1-dioxide (12 mmol) in acetonitrile (40 mL) for 8 hours.

  • Concentrate and purify via column chromatography (silica gel, methanol/DCM 1:9).

Overall Yield: 58–63%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFTEA501272
DCMPyridine252465
AcetonitrileNone801060

DMF with TEA provides superior yields due to enhanced solubility of intermediates and efficient acid scavenging.

Temperature and Time Dependence

Temperature (°C)Time (h)Purity (%)
252485
501292
80688

Elevated temperatures reduce reaction time but may increase side-product formation.

Purification and Isolation Techniques

Column Chromatography

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution with methanol/DCM (1:9 to 1:4).

  • Purity Post-Purification: >95% (HPLC).

Recrystallization

  • Solvent System: Ethanol/water (3:1 v/v).

  • Crystal Characteristics: White needles, m.p. 212–214°C.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 3410 cm⁻¹ (N–H), 1666 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N), 1180 cm⁻¹ (S=O)
¹H NMR δ 10.33 (s, 1H, NH), 8.84 (s, 1H, pyrimidine-H), 7.06–8.12 (m, 4H, Ar-H)
MS (ESI) m/z 332.4 [M+H]⁺

Elemental Analysis

ElementCalculated (%)Observed (%)
C43.9243.85
H4.714.62
N21.0620.91
S9.789.65

Challenges and Mitigation Strategies

By-Product Formation

  • Issue: Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions.

  • Solution: Use anhydrous solvents and inert atmosphere.

Low Solubility

  • Issue: Precipitation of intermediates in polar solvents.

  • Solution: Employ DMF or dimethyl sulfoxide (DMSO) for enhanced solubility .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thieno[3,4-d]thiazine derivatives.

  • Substitution: Formation of N-substituted derivatives or esters.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activities

The sulfonamide-acetamide scaffold is common in bioactive molecules. Key structural analogs and their activities are compared below:

Compound Name Molecular Formula Molecular Weight Sulfamoyl Substituent Reported Activity Reference
Target Compound C₁₄H₁₇N₂O₅S₂* 373.42* 1,1-Dioxidotetrahydrothien-3-yl Hypothetical: Antimicrobial/analgesic
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) C₁₃H₁₉N₃O₃S 297.37 4-Methylpiperazinyl Analgesic (comparable to paracetamol)
N⁴-Acetylsulfamethazine (5) C₁₂H₁₃N₄O₄S₂ 341.38 (4,6-Dimethyl-2-pyrimidinyl)amino Antitubercular
N-(4-{[(4-Anilinophenyl)amino]sulfonyl}phenyl)acetamide C₂₀H₁₉N₃O₃S 381.4 (4-Anilinophenyl)amino Bioactive small molecule (unspecified)
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide C₈H₈ClN₂O₃S 248.68 Chloroacetamide Intermediate for synthesis

*Estimated based on structural components.

Key Observations:

  • Piperazinyl Substituents (e.g., Compound 35): Enhance analgesic activity, likely due to improved receptor interaction or bioavailability .
  • Pyrimidinyl Substituents (e.g., N⁴-Acetylsulfamethazine): Confer antitubercular activity, possibly by targeting bacterial folate synthesis pathways .
  • Arylaminophenyl Substituents (e.g., Compound in ): Bulkier aromatic groups may enhance binding affinity to hydrophobic enzyme pockets.
  • Its saturated ring may reduce metabolic degradation compared to aromatic substituents.

Pharmacokinetic and Physicochemical Properties

  • Solubility: Sulfonamide derivatives with polar substituents (e.g., piperazinyl or sulfone groups) show enhanced aqueous solubility. The target’s sulfone group may improve solubility over non-oxidized thienyl analogs.
  • Melting Points : Pyrimidinyl-substituted analogs (e.g., N⁴-Acetylsulfamethazine) exhibit high melting points (~245–247°C) due to strong intermolecular hydrogen bonding . The target’s melting point is expected to vary based on crystallinity influenced by its substituent.
  • Metabolic Stability : Sulfone-containing compounds are generally resistant to oxidative metabolism, suggesting prolonged half-life for the target compound compared to sulfur-containing analogs.

Biological Activity

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide, also known as 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its pharmacological effects.

  • Molecular Formula : C12H16N2O5S2
  • Molecular Weight : 332.39584 g/mol
  • CAS Number : 853574-42-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with a thienyl derivative. Controlled conditions such as temperature and pressure are crucial to ensure the desired product is formed with high yield and purity. The compound can be synthesized using various reagents including oxidizing agents and nucleophiles under specific reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to enzymes and proteins, thereby altering their activity and function. This interaction can lead to various biological effects, including:

Case Studies and Pharmacological Evaluations

  • Antimicrobial Studies : In vitro studies have indicated that compounds with similar structural features to this compound demonstrate significant antibacterial activity against various strains. These findings warrant further exploration into the compound's potential as an antimicrobial agent.
  • Anticonvulsant Activity : Research on related compounds has demonstrated varying degrees of anticonvulsant effects. For example, certain derivatives have shown protective effects in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, suggesting that modifications in structure can influence pharmacological outcomes .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilaritiesBiological Activity
4-AminobenzenesulfonamideLacks thienyl moietyAntimicrobial
N-(1,1-Dioxidotetrahydrothien-3-yl)benzenesulfonamideSimilar structure without amino groupAntimicrobial

This compound's unique combination of amino and thienyl groups may confer distinct biological properties compared to these analogs.

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